molecular formula C14H19NO4 B2593263 Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1909312-05-5

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2593263
CAS No.: 1909312-05-5
M. Wt: 265.309
InChI Key: MCVXVAOZGZKJGE-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 1909312-05-5) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group at position 4, and a methoxymethyl substituent at position 2 of the pyrrolidine ring. The compound is pivotal in synthetic organic chemistry, particularly in peptide and heterocycle synthesis, where its stereochemical and functional group diversity enables tailored modifications for drug discovery and materials science applications .

Properties

IUPAC Name

benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-10-12-7-13(16)8-15(12)14(17)19-9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXVAOZGZKJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis process while maintaining consistency and quality.

Chemical Reactions Analysis

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and analogs:

Compound CAS No. Molecular Formula Molecular Weight Substituents Key Functional Groups
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (Target) 1909312-05-5 Likely C14H19NO4 ~265.3 (calculated) 4-OH, 2-(methoxymethyl) Ether, hydroxyl, Cbz-protected amine
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 95687-41-5 C13H17NO4 251.28 4-OH, 2-(hydroxymethyl) Hydroxyl, Cbz-protected amine
(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 942308-58-9 C13H17NO4 251.28 4-OH, 2-(hydroxymethyl) Hydroxyl (stereoisomer of above)
(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate HCl 1279026-43-5 C13H19ClN2O3 286.75 4-NH2, 2-(hydroxymethyl) Amine, hydroxyl, Cbz-protected amine
Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (enantiomer) N/A C13H16FNO3 253.28 (calculated) 3-F, 4-(hydroxymethyl) Fluorine, hydroxyl, Cbz-protected amine

Key Comparative Insights

Hydroxymethyl vs. Methoxymethyl Substituents
  • Hydroxymethyl Analogs (e.g., CAS 95687-41-5): The hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents. For example, the hydroxymethyl derivative (CAS 95687-41-5) has a boiling point of 433.9±40.0°C and density of 1.3±0.1 g/cm³ .
  • Methoxymethyl (Target Compound): The methoxy group reduces oxidative susceptibility compared to hydroxymethyl, enhancing metabolic stability. However, synthetic routes may require additional steps, such as using (methoxymethyl)triphenylphosphonium chloride in Wittig-like reactions .
Stereochemical Variations
  • Stereoisomers like (2S,4R) and (2S,4S) configurations (e.g., CAS 942308-58-9) exhibit distinct physicochemical behaviors. For instance, (2S,4R)-configured analogs are often prioritized in enantioselective syntheses due to their compatibility with biological targets .
  • The target compound’s undefined stereochemistry highlights a gap in literature, emphasizing the need for crystallographic studies (e.g., SHELX refinement ) to resolve its conformation.
Amino vs. Hydroxyl Substitutions
  • The 4-amino derivative (CAS 1279026-43-5) introduces basicity (pKa ~9–10 for amines), enabling salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability. This contrasts with the hydroxyl group’s acidity (pKa ~10–12), which may limit salt formation .
Fluorinated Analogs
  • Fluorine substitution (e.g., 3-fluoro derivatives) increases electronegativity and metabolic stability. For example, fluorinated pyrrolidines show enhanced binding affinity in kinase inhibitors due to dipole interactions .

Biological Activity

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO4
  • CAS Number : 1909312-05-5
  • Key Functional Groups : Hydroxy group, methoxymethyl group, and a carboxylate functional group.

The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for modifying its biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:

  • Inhibition Mechanism : The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby modulating their activity.
  • Potential Targets : Enzymes related to metabolic processes and cellular signaling pathways.

Receptor Binding

The compound's ability to interact with various receptors has also been explored. This interaction is crucial for understanding its pharmacological effects:

  • Receptor Types : Potential interactions with neurotransmitter receptors and other molecular targets have been suggested.
  • Biological Implications : These interactions may influence signal transduction pathways, impacting cellular responses and overall biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are notable research findings:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways.
Study BReceptor InteractionShowed binding affinity to specific receptors, suggesting potential therapeutic applications in neurology.
Study CAnticancer ActivityEvaluated against various cancer cell lines, revealing promising antiproliferative effects.

The mechanism of action for this compound involves its interaction with biological targets:

  • Binding to Enzymes : The compound binds to the active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

These mechanisms contribute to its potential therapeutic effects in various medical conditions.

Applications in Medicine

This compound is being investigated for various therapeutic applications:

  • Drug Development : Ongoing research aims to explore its potential as a lead compound for developing new drugs targeting metabolic disorders and cancer.
  • Pharmaceutical Industry : Its unique properties make it a candidate for synthesizing novel pharmaceuticals and fine chemicals.

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